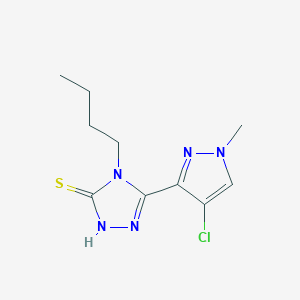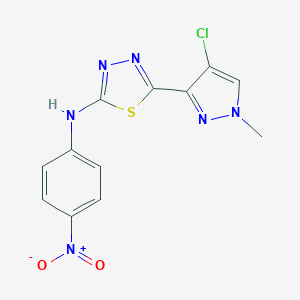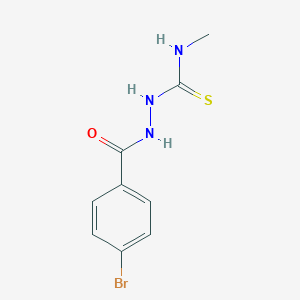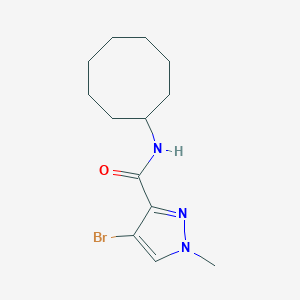
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, also known as BCPT, is a chemical compound that has gained attention in scientific research due to its unique chemical structure and potential applications. In
Mécanisme D'action
The mechanism of action of 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with various cellular pathways. In cancer research, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In infectious disease research, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and survival. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and inhibit inflammation. In infectious disease research, this compound has been found to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is easy to synthesize, stable, and has high purity. It also has a low toxicity profile, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It has poor solubility in water, which can limit its use in some experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent. In inflammation research, this compound could be studied for its potential as an anti-inflammatory agent. In infectious disease research, this compound could be further studied for its potential as an antimicrobial agent. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chloro-1-methyl-1H-pyrazol-3-amine with butyl isothiocyanate and sodium azide in the presence of copper(I) iodide. The resulting compound is then treated with triethyl orthoformate to form this compound. This method of synthesis has been found to be efficient and yields high purity this compound.
Applications De Recherche Scientifique
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to have potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, this compound has been found to have antimicrobial activity against various bacteria and fungi.
Propriétés
Formule moléculaire |
C10H14ClN5S |
|---|---|
Poids moléculaire |
271.77 g/mol |
Nom IUPAC |
4-butyl-3-(4-chloro-1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H14ClN5S/c1-3-4-5-16-9(12-13-10(16)17)8-7(11)6-15(2)14-8/h6H,3-5H2,1-2H3,(H,13,17) |
Clé InChI |
SLOGSCLRNBVWGR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NNC1=S)C2=NN(C=C2Cl)C |
SMILES canonique |
CCCCN1C(=NNC1=S)C2=NN(C=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

